2,4-Diphenylbicyclo[3.2.1]oct-2-ene
CAS No.: 61553-75-1
Cat. No.: VC19540888
Molecular Formula: C20H20
Molecular Weight: 260.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61553-75-1 |
|---|---|
| Molecular Formula | C20H20 |
| Molecular Weight | 260.4 g/mol |
| IUPAC Name | 2,4-diphenylbicyclo[3.2.1]oct-2-ene |
| Standard InChI | InChI=1S/C20H20/c1-3-7-15(8-4-1)19-14-20(16-9-5-2-6-10-16)18-12-11-17(19)13-18/h1-10,14,17-19H,11-13H2 |
| Standard InChI Key | MULDKADERZVZKU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC1C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Physicochemical Properties
The molecular framework of 2,4-diphenylbicyclo[3.2.1]oct-2-ene consists of a bicyclo[3.2.1]octene core, where the numbering system reflects the bridging carbon atoms that define the fused ring structure. Key physicochemical data for this compound are summarized below:
| Property | Value |
|---|---|
| CAS Registry Number | 59252-60-7 |
| Molecular Formula | C₂₀H₁₈ |
| Molecular Weight | 258.357 g/mol |
| Exact Mass | 258.141 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 5.06 |
The bicyclo[3.2.1]octene system introduces significant ring strain compared to less constrained bicyclic systems like bicyclo[2.2.2]octane. Computational studies on analogous bicyclic radicals have shown that substituents such as phenyl groups can stabilize transition states during rearrangements, altering product distributions . The phenyl groups at positions 2 and 4 likely contribute to steric hindrance and electronic stabilization, influencing both synthetic pathways and thermodynamic stability.
Synthetic Approaches and Radical-Mediated Rearrangements
Radical Rearrangement Pathways
A critical methodology for accessing bicyclo[3.2.1]octene derivatives involves radical-mediated rearrangements of precursor bicyclo[2.2.2]octene esters. In studies on related systems, reduction of selenophenyl esters under radical-generating conditions (e.g., tributyltin hydride) produces bicyclo[2.2.2]octenyl radicals, which undergo cyclopropylcarbinyl-homoallyl rearrangements to form bicyclo[3.2.1]octenyl radicals . For example, Roberts et al. demonstrated that substituents such as silyloxymethyl or benzyl groups stabilize intermediate radicals, shifting product ratios toward the bicyclo[3.2.1] system despite its higher strain .
In the case of 2,4-diphenylbicyclo[3.2.1]oct-2-ene, the phenyl substituents may act as radical-stabilizing groups, favoring the formation of the bicyclo[3.2.1] framework over alternative pathways. Density functional theory (DFT) calculations at the M06-2X/6-311G(d,p) level have shown that activation free energies for such rearrangements depend critically on substituent effects and torsional steering .
Challenges in Stereoselective Synthesis
Efforts to synthesize optically active bicyclic systems often encounter challenges related to stereocontrol. For instance, attempts to construct bicyclo[2.2.2]octane-2,5-diones via Diels-Alder cycloaddition faced issues with polymerization and poor stereoselectivity . These findings suggest that similar hurdles may arise in the stereoselective synthesis of 2,4-diphenylbicyclo[3.2.1]oct-2-ene, necessitating alternative strategies such as diastereoselective 1,4-addition or enzymatic resolution .
The stability of bicyclo[3.2.1]octene derivatives is governed by a balance between ring strain and radical stabilization. While the bicyclo[3.2.1] system exhibits greater strain than bicyclo[2.2.2], radical-stabilizing substituents (e.g., phenyl, silyloxy) can invert this preference. Computational analyses reveal that the equatorial isomers of rearranged products are favored over axial isomers due to torsional steering effects during radical transitions .
For 2,4-diphenylbicyclo[3.2.1]oct-2-ene, the phenyl groups likely mitigate strain through conjugation and steric bulk, as evidenced by the compound’s relatively high LogP value (5.06), which reflects significant hydrophobicity and potential for π-π interactions .
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